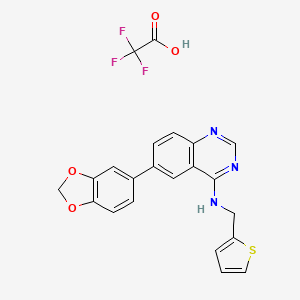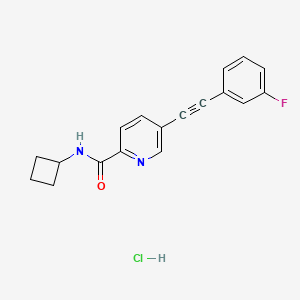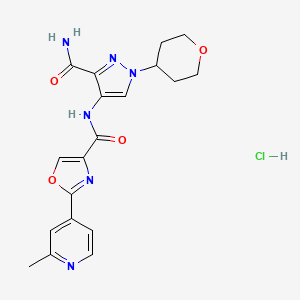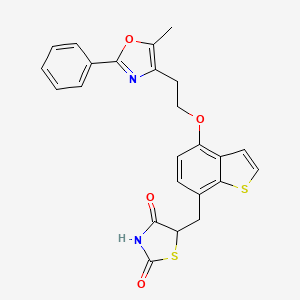![molecular formula C18H20ClN5O2S B10768933 2-[2-(4-Chloro-Phenylsulfanyl)-Acetylamino]-3-(4-Guanidino-Phenyl)-Propionamide](/img/structure/B10768933.png)
2-[2-(4-Chloro-Phenylsulfanyl)-Acetylamino]-3-(4-Guanidino-Phenyl)-Propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by the presence of a chlorophenylsulfanyl group and a guanidino group attached to a propionamide backbone.
Vorbereitungsmethoden
The synthesis of 2-[2-(4-CHLORO-PHENYLSULFANYL)-ACETYLAMINO]-3-(4-GUANIDINO-PHENYL)-PROPIONAMIDE involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:
Formation of the chlorophenylsulfanyl intermediate: This step involves the reaction of 4-chlorothiophenol with an appropriate acylating agent to form the chlorophenylsulfanyl intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride or a similar reagent to introduce the acetylamino group.
Coupling with guanidino-phenyl derivative: The acetylated intermediate is coupled with a guanidino-phenyl derivative under suitable conditions to form the final product.
Analyse Chemischer Reaktionen
2-[2-(4-CHLORO-PHENYLSULFANYL)-ACETYLAMINO]-3-(4-GUANIDINO-PHENYL)-PROPIONAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-CHLORO-PHENYLSULFANYL)-ACETYLAMINO]-3-(4-GUANIDINO-PHENYL)-PROPIONAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 2-[2-(4-CHLORO-PHENYLSULFANYL)-ACETYLAMINO]-3-(4-GUANIDINO-PHENYL)-PROPIONAMIDE involves its interaction with specific molecular targets. One known target is prothrombin, a protein involved in the blood coagulation pathway . The compound binds to prothrombin and inhibits its activity, thereby affecting the coagulation process. Other potential molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
2-[2-(4-CHLORO-PHENYLSULFANYL)-ACETYLAMINO]-3-(4-GUANIDINO-PHENYL)-PROPIONAMIDE can be compared with other phenylalanine derivatives, such as:
- N-acyl-alpha amino acids and derivatives
- Amphetamines and derivatives
- Thiophenol ethers
- Alkylarylthioethers
- Chlorobenzenes
- Fatty amides
- Aryl chlorides
- Secondary carboxylic acid amides
- Guanidines
- Primary carboxylic acid amides
- Sulfenyl compounds
- Propargyl-type 1,3-dipolar organic compounds
- Organochlorides
- Organic oxides
- Hydrocarbon derivatives
- Carbonyl compounds
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H20ClN5O2S |
|---|---|
Molekulargewicht |
405.9 g/mol |
IUPAC-Name |
(2S)-2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-3-[4-(diaminomethylideneamino)phenyl]propanamide |
InChI |
InChI=1S/C18H20ClN5O2S/c19-12-3-7-14(8-4-12)27-10-16(25)24-15(17(20)26)9-11-1-5-13(6-2-11)23-18(21)22/h1-8,15H,9-10H2,(H2,20,26)(H,24,25)(H4,21,22,23)/t15-/m0/s1 |
InChI-Schlüssel |
IEEYGOJDTRVYGR-HNNXBMFYSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N)NC(=O)CSC2=CC=C(C=C2)Cl)N=C(N)N |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)N)NC(=O)CSC2=CC=C(C=C2)Cl)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Cyclohexanecarboxylic acid [1-(2-thiazolyl)ethylideneamino] ester](/img/structure/B10768862.png)
![Methyl 2-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B10768868.png)
![(2S)-1-[(2S)-3-methyl-2-[[(2S)-2-(methylamino)-1-oxopropyl]amino]-1-oxobutyl]-N-(5-quinolinyl)-2-pyrrolidinecarboxamide](/img/structure/B10768880.png)

![5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine;dihydrochloride](/img/structure/B10768890.png)

![[2-(methylamino)-2-oxoethyl] N-[2-[1-(6-methylpyridin-2-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B10768912.png)

![4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B10768926.png)
![(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid](/img/structure/B10768946.png)
![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B10768951.png)
![6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole;hydrochloride](/img/structure/B10768957.png)
![6-[[4-[2-(4-tert-butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl]methyl]quinoxaline;dihydrochloride](/img/structure/B10768963.png)